2-Aminononanoic acid
CAS No.: 5440-35-7
Cat. No.: VC21542220
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5440-35-7 |
---|---|
Molecular Formula | C9H19NO2 |
Molecular Weight | 173.25 g/mol |
IUPAC Name | 2-aminononanoic acid |
Standard InChI | InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |
Standard InChI Key | JVPFOKXICYJJSC-UHFFFAOYSA-N |
SMILES | CCCCCCCC(C(=O)O)N |
Canonical SMILES | CCCCCCCC(C(=O)O)N |
Chemical Structure and Properties
Molecular Structure
2-Aminononanoic acid belongs to the family of alpha-amino acids, featuring an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the second carbon atom of a nonane (nine-carbon) chain. The molecule exists in different stereoisomeric forms, with the (2R)-2-aminononanoic acid being one of the well-documented enantiomers . The stereochemistry at the C-2 position determines the specific optical and biological properties of the compound.
The molecular formula is C9H19NO2, consisting of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound's structure can be represented in various notations, including HELM notation as described in PubChem: "PEPTIDE1{[CCCCCCCC@HN]}$$$$" . This representation highlights the peptide-like structure with the characteristic amino acid functional groups.
Physical Properties
2-Aminononanoic acid possesses specific physical properties that are essential for understanding its behavior in different environments and applications. These properties are summarized in Table 1.
Table 1: Physical Properties of 2-Aminononanoic Acid
The high melting point with decomposition indicates the compound's thermal stability limits, which is important for any application involving elevated temperatures. The density value suggests that the compound is slightly less dense than water, which could influence its behavior in aqueous solutions and extraction procedures. The recommended storage temperature of 2-8°C indicates that while the compound is relatively stable, proper storage conditions are necessary to prevent degradation over time .
Chemical Properties
As an amino acid, 2-aminononanoic acid exhibits amphoteric properties, meaning it can act as both an acid and a base due to the presence of the carboxylic acid group (-COOH) and the amino group (-NH2). At physiological pH, the compound exists predominantly as a zwitterion, with the carboxyl group deprotonated (COO⁻) and the amino group protonated (NH3⁺).
The compound can participate in various chemical reactions typical of amino acids, including:
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Peptide bond formation with other amino acids
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Esterification of the carboxyl group
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Acylation of the amino group
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Oxidation and reduction reactions
These chemical properties make 2-aminononanoic acid a versatile compound for various synthetic applications in organic chemistry and biochemistry. The long aliphatic side chain (seven carbon atoms beyond the alpha carbon) gives the molecule hydrophobic characteristics, which distinguishes it from many common proteinogenic amino acids and may influence its solubility and interactions with other molecules.
Nomenclature and Identification
Synonyms and Alternative Names
2-Aminononanoic acid is known by several synonyms and alternative names, which are important for comprehensive literature searches and identifying the compound across different databases. Table 2 presents the various names associated with this compound.
Table 2: Synonyms and Alternative Names for 2-Aminononanoic Acid
Synonym | Reference |
---|---|
(2R)-2-aminononanoic acid | |
(R)-2-Aminononanoic acid | |
Nonanoic acid, 2-amino-, (2R)- | |
2-azanylnonanoic acid | |
DL-2-Aminononanoic acid | |
2-AMINOPELARGONIC ACID | |
NSC20151 |
The variety of names reflects different naming conventions and specific features of the molecule, such as its stereochemistry (e.g., (2R)- prefix indicating the R-enantiomer) or its relationship to other compounds (e.g., 2-AMINOPELARGONIC ACID, relating it to pelargonic acid or nonanoic acid) .
Identification Numbers and Classification
For proper identification and classification in chemical databases and regulatory systems, 2-aminononanoic acid is associated with specific identification numbers and classifications, as shown in Table 3.
Table 3: Identification Numbers and Classification of 2-Aminononanoic Acid
Identifier | Value | Reference |
---|---|---|
CAS Number | 5440-35-7 (racemic) | |
CAS Number | 81177-55-1 (R-enantiomer) | |
PubChem CID | 1715069 | |
DTXSID | DTXSID60364933 |
These identification numbers are crucial for retrieving information about the compound from various chemical databases and ensuring regulatory compliance in research and industrial applications. The different CAS numbers for the racemic mixture and the R-enantiomer highlight the importance of stereochemistry in properly identifying and classifying this compound .
Applications and Uses
Current Applications
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Biochemical Research: As a non-proteinogenic amino acid, it may serve as a useful tool in biochemical studies and protein science. The long aliphatic side chain would provide distinct properties when incorporated into peptides or proteins.
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Chemical Synthesis: It could serve as a building block for the synthesis of more complex molecules, including peptides with specialized properties. The hydrophobic side chain could contribute to the development of peptides with membrane-interacting properties.
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Material Science: Similar long-chain amino acids are sometimes used in the development of biomaterials and nanostructures. The amphiphilic nature of the molecule (hydrophilic head and hydrophobic tail) makes it potentially useful for creating self-assembling structures.
The recommended storage temperature of 2-8°C indicates that while the compound is relatively stable, proper storage conditions are necessary to maintain its integrity for these applications .
Research Findings and Developments
Recent Studies
This research indicates ongoing interest in amino fatty acids and their production methods, which might indirectly benefit research on 2-aminononanoic acid. The development of efficient enzymatic cascades for producing amino fatty acids represents a significant advancement in green chemistry and sustainable production methods .
The study reports that researchers have "rationalized the cascade reaction into different modules to manage the protein expression burden by distribution of the complete pathway into four separate recombinant strains" . This modular approach to enzymatic synthesis could potentially be adapted for the production of 2-aminononanoic acid, providing a more environmentally friendly alternative to traditional chemical synthesis methods.
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